molecular formula C13H10Cl2N2O2S B2614093 2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide CAS No. 303792-48-5

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide

Cat. No.: B2614093
CAS No.: 303792-48-5
M. Wt: 329.2
InChI Key: OSNFOSBYGZDINC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide is a chemical compound with the molecular formula C12H9Cl2NO2. It is known for its unique structure, which includes a benzamide core substituted with dichloro groups and a furan ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(thiophen-2-ylmethylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(pyridin-2-ylmethylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(benzylcarbamothioyl)benzamide

Uniqueness

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different heterocyclic rings or substituents.

Properties

IUPAC Name

2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-8-3-4-10(11(15)6-8)12(18)17-13(20)16-7-9-2-1-5-19-9/h1-6H,7H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNFOSBYGZDINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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